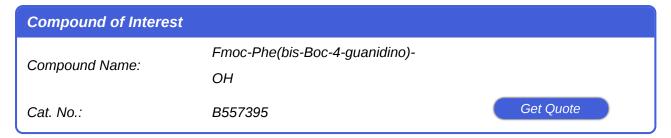


An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 187283-25-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Phe(bis-Boc-4-guanidino)-OH**, a specialized amino acid derivative crucial for advanced peptide synthesis and therapeutic development. This document consolidates key chemical and physical data, outlines detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and explores its potential role in modulating biological pathways.

Core Compound Data

Fmoc-Phe(bis-Boc-4-guanidino)-OH is a derivative of the amino acid phenylalanine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α -amino group, making it suitable for Fmoc-based SPPS.[1][2] The side chain contains a guanidino group, which is doubly protected by tert-butyloxycarbonyl (Boc) groups. This bis-Boc protection enhances the stability of the guanidino moiety and prevents side reactions during peptide synthesis. This compound is often used as a building block in the synthesis of peptide-based pharmaceuticals and for protein engineering.[1]

Chemical and Physical Properties



A summary of the key quantitative data for **Fmoc-Phe(bis-Boc-4-guanidino)-OH** is presented in Table 1 for easy reference and comparison.

Property	Value	Source(s)
CAS Number	187283-25-6	[1][2]
Molecular Formula	C35H40N4O8	[1][2]
Molecular Weight	644.71 g/mol	[2]
Appearance	White crystalline powder	[1]
Purity	≥90% (HPLC), ≥97% (HPLC)	[1]
Optical Rotation	$[\alpha]D^{20} = 12 \pm 1^{\circ} \text{ (c=1 in MeOH)}$	[1]
Storage Temperature	-15 to -25 °C, 2-8 °C	[1]
Solubility	Soluble in most organic solvents such as DMF and NMP	[3]

Synonyms

This compound is also known by several synonyms, including:

- Fmoc-4-(N,N'-di-Boc-guanidino)-L-phenylalanine[1]
- Fmoc-4-bis(t-butyloxycarbonyl)guanidino-L-phenylalanine[1]
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-4-bis(tert-butyloxycarbonyl)guanidinophenylalanine

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe(bis-Boc-4-guanidino)-OH is a key building block in modern Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides.[2][4][5] The Fmoc group provides temporary protection of the α -amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in



a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.

The bis-Boc protection of the guanidino side chain is crucial for preventing unwanted side reactions during the coupling steps. These acid-labile Boc groups are stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the side chain throughout the synthesis. The bis-Boc groups are typically removed at the final stage of peptide synthesis during the cleavage of the peptide from the resin, which is accomplished using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

Recommended Experimental Protocol for Coupling

The incorporation of sterically hindered amino acids like **Fmoc-Phe(bis-Boc-4-guanidino)-OH** can present challenges in SPPS, potentially leading to incomplete coupling reactions. To ensure high coupling efficiency, a modified or optimized protocol is recommended.

Materials:

- Fmoc-Phe(bis-Boc-4-guanidino)-OH
- · Peptide-resin with a free N-terminal amine
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA.
- Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
- Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
- Deprotection solution: 20% piperidine in DMF
- Inert gas (Nitrogen or Argon)

Methodology:

• Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.



Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add the deprotection solution (20% piperidine in DMF) to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution and repeat the deprotection step one more time.
- Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
- Coupling of Fmoc-Phe(bis-Boc-4-guanidino)-OH:
 - In a separate vial, dissolve Fmoc-Phe(bis-Boc-4-guanidino)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the bis-Boc groups, a longer coupling time is recommended.
- Monitoring the Coupling Reaction:
 - After the initial coupling time, take a small sample of the resin beads and perform a
 qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary
 amines.
 - If the test is positive, indicating an incomplete reaction, a second coupling (double coupling) is recommended.[6] Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Phe(bis-Boc-4-guanidino)-OH.
- Washing:



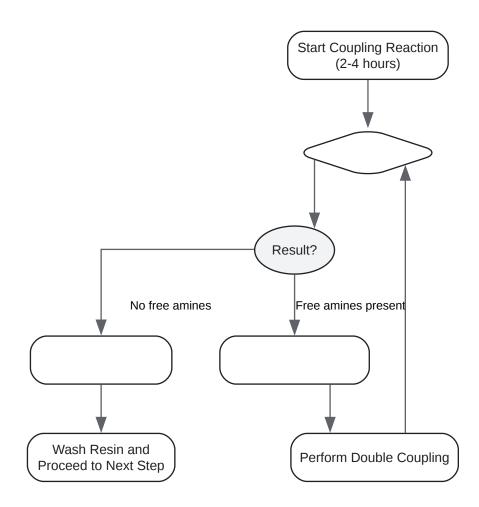
- Once the coupling is complete (negative Kaiser test), drain the reaction solution.
- Wash the peptide-resin thoroughly with DMF (5-7 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the bis-Boc groups) using a strong acidic solution (e.g., a cocktail of TFA, water, and scavengers like triisopropylsilane).

Logical and Experimental Workflows

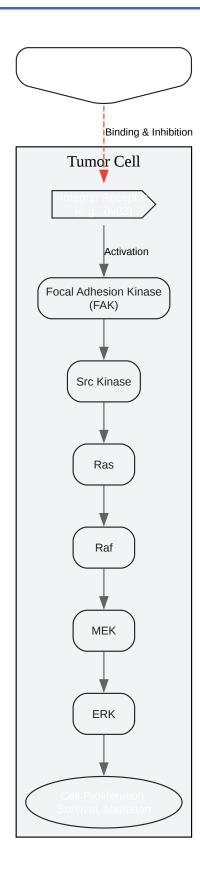
The following diagrams illustrate the key processes involving **Fmoc-Phe(bis-Boc-4-guanidino)-OH**.











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- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-Phe(bis-Boc-4-guanidino)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
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